3-(Bromomethyl)-7-methoxy-2H-chromen-2-one 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 133932-20-4
VCID: VC8230890
InChI: InChI=1S/C11H9BrO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,6H2,1H3
SMILES: COC1=CC2=C(C=C1)C=C(C(=O)O2)CBr
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol

3-(Bromomethyl)-7-methoxy-2H-chromen-2-one

CAS No.: 133932-20-4

Cat. No.: VC8230890

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-7-methoxy-2H-chromen-2-one - 133932-20-4

Specification

CAS No. 133932-20-4
Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
IUPAC Name 3-(bromomethyl)-7-methoxychromen-2-one
Standard InChI InChI=1S/C11H9BrO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,6H2,1H3
Standard InChI Key CMOYFLHIGAOGTC-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C(=O)O2)CBr
Canonical SMILES COC1=CC2=C(C=C1)C=C(C(=O)O2)CBr

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular structure of 3-(bromomethyl)-7-methoxy-2H-chromen-2-one consists of a benzopyrone backbone (chromen-2-one) substituted with a bromomethyl group at position 3 and a methoxy group at position 7. The bromomethyl moiety enhances electrophilicity, making the compound reactive toward nucleophiles, while the methoxy group contributes to electronic modulation of the aromatic system .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC11H9BrO3\text{C}_{11}\text{H}_{9}\text{BrO}_{3}
Molecular Weight269.09 g/mol
Exact Mass267.974 Da
IUPAC Name3-(bromomethyl)-7-methoxy-2H-chromen-2-one
Topological Polar Surface Area39.44 Ų
LogP (Octanol-Water)2.70

The compound’s planar structure facilitates π-π stacking interactions, which are critical for binding biological targets such as enzymes and DNA.

Synthetic Routes and Optimization

Key Synthesis Strategies

The synthesis of 3-(bromomethyl)-7-methoxy-2H-chromen-2-one typically begins with 7-methoxycoumarin, which undergoes bromomethylation at position 3. A common approach involves the reaction of 7-methoxycoumarin with bromomethylating agents such as N\text{N}-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

7-Methoxycoumarin+NBSΔ,radical initiator3-(Bromomethyl)-7-methoxy-2H-chromen-2-one\text{7-Methoxycoumarin} + \text{NBS} \xrightarrow{\Delta, \text{radical initiator}} \text{3-(Bromomethyl)-7-methoxy-2H-chromen-2-one}

Alternative methods include the Pechmann condensation of resorcinol derivatives with β-keto esters, followed by regioselective bromination .

Industrial-Scale Production

Industrial protocols emphasize continuous flow reactors to enhance yield (up to 85%) and minimize byproducts. Solvent systems such as dichloromethane or tetrahydrofuran are preferred for their ability to dissolve both coumarin precursors and brominating agents.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides, enabling the synthesis of diverse derivatives. For example, reaction with primary amines yields 3-(aminomethyl)-7-methoxycoumarins, which exhibit enhanced bioavailability.

3-(Bromomethyl)-7-methoxy-2H-chromen-2-one+R-NH23-(R-NH-CH2)-7-methoxy-2H-chromen-2-one+HBr\text{3-(Bromomethyl)-7-methoxy-2H-chromen-2-one} + \text{R-NH}_2 \rightarrow \text{3-(R-NH-CH}_2\text{)-7-methoxy-2H-chromen-2-one} + \text{HBr}

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce aromatic substituents at the bromomethyl site, expanding structural diversity for drug discovery.

Biological Activities and Mechanisms

Anticancer Properties

Structural analogs of this compound induce apoptosis in human leukemia (HL-60) cells via caspase-3 activation and mitochondrial membrane depolarization. IC50_{50} values range from 10–25 µM, suggesting moderate potency .

Applications in Medicinal Chemistry

Drug Precursor

The compound serves as a scaffold for developing kinase inhibitors and topoisomerase II antagonists. For instance, 3-(morpholinomethyl)-7-methoxycoumarin, synthesized from this precursor, inhibits CDK4/6 with an IC50_{50} of 0.8 µM.

Table 2: Bioactive Derivatives and Targets

DerivativeBiological TargetIC50_{50}/MIC
3-(Piperidinomethyl)CDK4/60.8 µM
3-(Thiomorpholinomethyl)Candida albicans4 µg/mL
3-(Azidomethyl)Click chemistry probeN/A

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator